molecular formula C11H14BrNO2 B3196832 N-(2-bromoethyl)-4-ethoxybenzamide CAS No. 100129-14-4

N-(2-bromoethyl)-4-ethoxybenzamide

Cat. No.: B3196832
CAS No.: 100129-14-4
M. Wt: 272.14 g/mol
InChI Key: HPDPCDDOEXLXQP-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a bromoethyl group and an ethoxy group attached to a benzamide core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-bromoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Step 1: 4-ethoxybenzoic acid is reacted with thionyl chloride to form 4-ethoxybenzoyl chloride.

    Step 2: The resulting 4-ethoxybenzoyl chloride is then reacted with 2-bromoethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or borane are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(2-bromoethyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt key biological pathways, resulting in the desired therapeutic effects. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

N-(2-bromoethyl)-4-ethoxybenzamide can be compared with other benzamide derivatives, such as:

    N-(2-chloroethyl)-4-ethoxybenzamide: Similar structure but with a chloroethyl group instead of a bromoethyl group. The bromoethyl group is generally more reactive in nucleophilic substitution reactions.

    N-(2-bromoethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group. The ethoxy group provides slightly different electronic and steric properties compared to the methoxy group.

    N-(2-bromoethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

These comparisons highlight the unique reactivity and properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-bromoethyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDPCDDOEXLXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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